tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate typically involves the reaction of 1-benzyl-3,3-dimethylpiperidin-4-amine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamate group.
Scientific Research Applications
tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (3-((1-benzyl-3,3-dimethylpiperidin-4-yl)amino)propyl)carbamate
- tert-Butyl (2-((1-benzyl-3,3-dimethylpiperidin-4-yl)amino)ethyl)carbamate
These compounds share structural similarities but may differ in their specific chemical properties and biological activities
Properties
IUPAC Name |
tert-butyl N-(1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-18(2,3)23-17(22)20-16-11-12-21(14-19(16,4)5)13-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFBIESGISWLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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